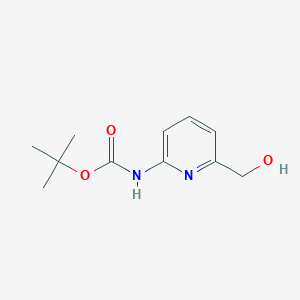

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

Overview

Description

The compound "Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are important intermediates in organic synthesis and pharmaceutical chemistry. These compounds are often used as protected forms of amines or as intermediates in the synthesis of more complex molecules 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection reactions, as well as functional group transformations. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves an iodolactamization step to yield a highly functionalized intermediate . Additionally, a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation is used to prepare certain tert-butyl carbamate intermediates . The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a seven-step process, including esterification and Corey-Fuchs reaction, is also reported .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic methods such as FTIR, 1H and 13C NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclopropanation. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is synthesized through acylation, nucleophilic substitution, and reduction steps10. The silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoate derivatives demonstrate the activation of C≡C bonds by Ag(I) salts, leading to different cyclization products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and stability, can be influenced by their functional groups and molecular structure. The presence of tert-butyl groups typically increases steric bulk, affecting the reactivity and solubility of the compounds. The intramolecular hydrogen bonds observed in some derivatives can also impact their chemical behavior and thermal stability .

Scientific Research Applications

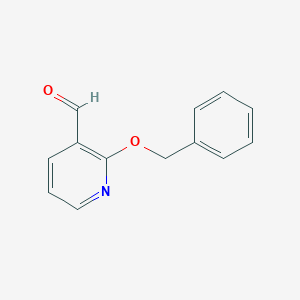

Photocatalyzed Amination

A study by Wang et al. (2022) detailed a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing its utility in synthesizing 3-aminochromones. This method broadens the applications of photocatalyzed protocols in assembling diverse amino pyrimidines under mild conditions, illustrating a novel cascade pathway for chemical synthesis Wang et al., 2022.

Enantioselective Synthesis

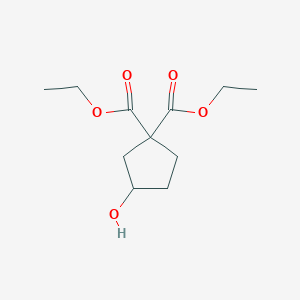

Ober et al. (2004) demonstrated the importance of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound's crystal structure helped in understanding the relative substitution of the cyclopentane ring, crucial for synthesizing bioactive molecules Ober et al., 2004.

Synthesis of Piperidine Derivatives

Research by Moskalenko and Boev (2014) on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring involved the use of tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This work highlights the compound's role in the development of structurally complex and pharmacologically relevant molecules Moskalenko & Boev, 2014.

Studies on Catalysis and Structure

A study by Specht et al. (2013) on the effects of hindrance in N-pyridyl imidazolylidenes coordinated to iridium involved tert-butyl groups next to the pyridyl N, illustrating the compound's utility in modifying coordination properties for catalytic applications. This research provides insight into the design of ligands for transition metal complexes Specht et al., 2013.

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[6-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLIUAJKGDHJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598259 | |

| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate | |

CAS RN |

203321-83-9 | |

| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)